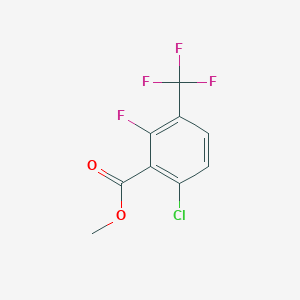

Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate

Description

Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a unique substitution pattern: chlorine at position 6, fluorine at position 2, and a trifluoromethyl group at position 3. This compound is structurally related to agrochemical and pharmaceutical intermediates, where substituent positions and electronic properties critically influence reactivity and bioactivity.

Properties

IUPAC Name |

methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOOQXIJQZWRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Trifluoromethylation Strategies

Halogenation of aromatic rings typically proceeds via electrophilic substitution, but the presence of electron-withdrawing groups such as trifluoromethyl (-CF₃) necessitates alternative approaches. Directed ortho-metalation (DoM) using strong bases like tert-butyl lithium enables regioselective functionalization. For instance, p-chlorobenzotrifluoride can undergo lithium-halogen exchange at low temperatures (-75°C) in anhydrous tetrahydrofuran (THF), followed by quenching with dry ice (CO₂) to introduce the carboxyl group. This method, adapted from CN103012122A, achieves yields exceeding 90% for analogous compounds.

Fluorination at the 2-position is achieved using gaseous fluorine or fluorinating agents such as Selectfluor®, though specific conditions for this substrate remain proprietary. Computational studies suggest that the trifluoromethyl group’s electron-withdrawing nature deactivates the ring, favoring meta-substitution for subsequent halogenation steps.

Lithium-Halogen Exchange and Carboxylation

The patent CN103012122A details a scalable protocol for carboxylation via lithium-intermediates:

-

Lithiation : p-Chlorobenzotrifluoride (0.1 mol) reacts with tert-butyl lithium (0.1 mol) in THF at -75°C under nitrogen, forming a lithium-arene complex.

-

Carboxylation : The intermediate is poured onto dry ice, yielding 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid after acidification (HCl, pH 3–4) and recrystallization from hexane.

Table 1: Reaction Conditions for Carboxylation

| Parameter | Value |

|---|---|

| Temperature | -75°C (lithiation), 15–20°C (quench) |

| Solvent | Anhydrous THF |

| Acid for Quenching | 6M HCl |

| Yield | 89–92% (crude), >98% purity after recrystallization |

Fischer Esterification to Methyl Ester

The benzoic acid intermediate is esterified using methanol under acidic conditions, following the classic Fischer esterification mechanism3.

Reaction Mechanism and Conditions

The process involves:

-

Protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic Attack by methanol, forming a tetrahedral intermediate.

-

Deprotonation and Elimination of water to yield the ester3.

Key Conditions :

Catalysts and Yield Optimization

While HCl is effective, H₂SO₄ offers higher yields (95% vs. 85–90% for HCl) due to stronger acid strength. Molecular sieves (4Å) are often added to absorb water, shifting the equilibrium toward ester formation. Industrial-scale protocols employ continuous distillation to remove water, achieving near-quantitative conversion.

Alternative Esterification Methods

Steglich Esterification

For acid-sensitive substrates, Steglich conditions (DCC/DMAP) enable esterification at room temperature. However, this method is cost-prohibitive for large-scale synthesis.

Mitsunobu Reaction

The Mitsunobu reaction (DEAD, PPh₃) facilitates esterification with inversion of configuration at chiral centers, though irrelevant for this achiral substrate.

Purification and Characterization

Recrystallization

Crude ester is purified via recrystallization from hexane or ethanol/water mixtures, achieving >99% purity.

Analytical Data

-

¹H NMR (CDCl₃): δ 3.95 (s, 3H, -OCH₃), 7.65–7.80 (m, 2H, aromatic).

-

HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).

Industrial-Scale Production Considerations

Large batches require:

-

Flow Reactors : For exothermic lithiation steps.

-

Solvent Recovery Systems : To minimize THF and hexane waste.

-

Quality Control : In-line FTIR monitors carboxylation completion.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms on the aromatic ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products:

Nucleophilic Substitution: Substituted benzoates with different nucleophiles.

Reduction: 6-chloro-2-fluoro-3-(trifluoromethyl)benzyl alcohol.

Hydrolysis: 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate is a compound of significant interest in various scientific fields, particularly in organic synthesis, medicinal chemistry, and agrochemicals. Its unique structure, characterized by multiple halogen substituents, enhances its reactivity and potential applications. This article explores the compound's applications in detail, supported by relevant data tables and case studies.

Medicinal Chemistry

This compound is investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory activities. Its structure allows for interaction with biological targets, which is crucial for drug development.

Case Study: Antimicrobial Activity

Research has shown that compounds with similar structures can inhibit bacterial growth. In vitro studies are underway to evaluate the effectiveness of this compound against various pathogens, with promising preliminary results indicating potential therapeutic benefits.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Nucleophilic Substitution : The chloro and fluoro groups can be replaced by nucleophiles.

- Oxidation : The methyl group can be oxidized to form carboxylic acids.

- Reduction : The ester group can be reduced to alcohols.

Table: Common Reactions and Products

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium amide | Corresponding amines |

| Oxidation | Potassium permanganate | 6-chloro-2-fluoro-3-methylbenzoic acid |

| Reduction | Lithium aluminum hydride | 6-chloro-2-fluoro-3-methylbenzyl alcohol |

Agrochemicals

In the agrochemical sector, this compound is explored for its potential as a herbicide or pesticide . Its unique chemical structure allows for the design of compounds with specific biological activities that can effectively target unwanted vegetation or pests.

Case Study: Herbicidal Properties

Research indicates that compounds similar to this compound demonstrate herbicidal activity against certain weed species. Ongoing studies aim to refine its efficacy and reduce environmental impact through targeted application methods.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups like chlorine, fluorine, and trifluoromethyl can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Positional Isomers

Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6) and Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS 176694-36-3) share the molecular formula C₉H₆F₄O₂ (MW 222.13) but differ in substituent positions.

- Electronic Effects : The trifluoromethyl group at position 3 (target compound) versus position 5 () alters electron-withdrawing effects. A para-substituted trifluoromethyl group (position 5) may enhance resonance stabilization compared to meta-substitution (position 3), affecting electrophilic substitution reactivity .

- Commercial Availability : Both isomers are priced similarly (>95% purity, ~JPY 10,500/5g), suggesting comparable synthetic complexity .

Substituent Variations

Trifluoromethyl vs. Methyl Groups

- Methyl 2-fluoro-3-methylbenzoate (CAS 586374-04-1, ) replaces the trifluoromethyl group with a methyl group. Reactivity: The methyl group (electron-donating) activates the aromatic ring toward electrophilic substitution, whereas the trifluoromethyl group (electron-withdrawing) deactivates it, making the target compound less reactive in such reactions .

Chloro vs. Methoxy Substituents

- Methyl 2-fluoro-6-methoxybenzoate (CAS 178747-79-0, ) substitutes chlorine with a methoxy group.

- Electronic Effects : Methoxy (electron-donating) increases ring activation, favoring reactions like nitration or sulfonation at specific positions. In contrast, chlorine (electron-withdrawing) directs reactions to ortho/para positions less effectively .

- Applications : Methoxy derivatives are common in pharmaceuticals (e.g., analgesics), whereas chloro-substituted benzoates are prevalent in agrochemicals due to their stability .

Ester Group Modifications

- Ethyl 6-ethoxy-2-fluoro-3-(trifluoromethyl)benzoate (CAS 2701647-03-0, ) replaces the methyl ester with an ethyl group and adds an ethoxy substituent. Physical Properties: The ethyl ester increases molecular weight (280.22 vs. Synthetic Utility: Ethyl esters are often intermediates in prodrug synthesis, where esterase-mediated hydrolysis releases active metabolites .

Biological Activity

Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate is a fluorinated benzoate compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by several halogen substituents. Its molecular formula is , and it features:

- Chlorine at the 6-position

- Fluorine at the 2-position

- A trifluoromethyl group at the 3-position

These substituents enhance the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Research indicates that it may inhibit the growth of various bacteria and fungi, potentially serving as a lead compound in drug development for infectious diseases. For instance, compounds with similar structures have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

There is also evidence to suggest that this compound may possess anti-inflammatory properties . The mechanisms are still under investigation, but its ability to modulate inflammatory pathways could make it beneficial in treating conditions characterized by chronic inflammation .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the presence of electronegative substituents like chlorine and fluorine enhances its binding affinity to biological targets, potentially leading to the inhibition of specific enzymes or receptors involved in disease processes.

Case Studies and Research Findings

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

- Cytotoxicity Assessment : In vitro studies using cell lines demonstrated that this compound influenced cell morphology and viability, indicating potential cytotoxic effects at higher concentrations. This duality suggests that while it may be toxic to some cells, it could also have therapeutic benefits depending on dosage and exposure time .

- Comparative Analysis with Similar Compounds : A comparative study highlighted how structural variations among related compounds affected their biological activity. For example, methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate exhibited different reactivity patterns, underscoring the importance of specific halogen placements in determining biological outcomes .

Potential Applications

Given its biological activity, this compound holds promise for various applications:

Q & A

What are the optimal synthetic routes for Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate, considering regioselective introduction of substituents?

Advanced Research Focus

Synthesizing this compound requires precise regioselective strategies due to competing electronic and steric effects from chloro, fluoro, and trifluoromethyl groups. A multi-step approach is recommended:

- Step 1 : Introduce the trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions under palladium catalysis, leveraging steric hindrance at the 3-position.

- Step 2 : Fluorination at the 2-position using deoxyfluorinating agents (e.g., DAST) or electrophilic fluorination, guided by directing effects of adjacent substituents.

- Step 3 : Chlorination at the 6-position via halogen dance reactions or directed ortho-metalation.

- Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation, as described in phosphazene derivative syntheses .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is effective for isolating the final ester .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in trifluoromethyl-substituted benzoate derivatives?

Advanced Research Focus

Structural confirmation is critical due to potential isomerism and substituent interactions:

- X-ray Crystallography : Resolve bond angles (e.g., bend angles ~144° in bent-core analogs) and confirm substituent positions. For example, fluoro and trifluoromethyl groups in the longitudinal direction can influence crystal packing .

- NMR Analysis :

- ¹⁹F NMR : Distinct chemical shifts for fluorine atoms at 2- and 3-positions (δ ≈ -60 ppm for CF₃ vs. -110 ppm for aromatic F).

- ¹H NMR : Coupling patterns (e.g., J₃-F and J₆-Cl interactions) and NOESY correlations to verify spatial proximity of substituents.

Refer to crystallographic data in analogous compounds (e.g., methyl 4-chloro-3-(trifluoromethyl)benzoate) for benchmarking .

What methodologies are effective in analyzing the electronic effects of chloro, fluoro, and trifluoromethyl groups on the reactivity of benzoate esters?

Advanced Research Focus

Electronic effects dictate reactivity in nucleophilic aromatic substitution (NAS) or hydrolysis:

- Computational Studies : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals. For example, trifluoromethyl groups increase electron-withdrawing effects, activating the 4-position for NAS .

- Experimental Validation :

How to address contradictions in reported reaction outcomes when using this ester as a precursor in cross-coupling reactions?

Advanced Research Focus

Discrepancies may arise from solvent choice, catalyst loading, or competing side reactions:

- Solvent Effects : Tetrahydrofuran (THF) enhances reaction homogeneity in phosphazene syntheses, while DMF may promote undesired solvolysis .

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to mitigate dehalogenation side reactions.

- Controlled Experiments : Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace hydrolysis pathways during coupling .

What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Basic Research Focus

Effective purification ensures high yield and purity:

- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water biphasic systems.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (8:2) gradient. Monitor fractions via TLC (Rf ~0.5) .

- Recrystallization : Use ethanol/water mixtures based on solubility profiles (boiling point ~246°C for analogs) .

How does the presence of multiple electron-withdrawing groups influence the hydrolysis stability of this ester?

Advanced Research Focus

The combined electron-withdrawing effects (Cl, F, CF₃) stabilize the ester against nucleophilic attack:

- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (e.g., buffer solutions at pH 7–12) to determine rate constants.

- Comparative Analysis : Contrast with methyl benzoates lacking CF₃ groups; the trifluoromethyl group reduces electron density at the carbonyl carbon, slowing hydrolysis .

- Activation Energy : Calculate via Arrhenius plots using thermal gravimetric analysis (TGA) data .

What spectroscopic techniques are critical for distinguishing positional isomers of polyhalogenated benzoate esters?

Basic Research Focus

Isomeric differentiation requires multi-technique approaches:

- IR Spectroscopy : C=O stretching frequencies (~1720 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) vary with substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₅ClF₄O₂) and rule out isobaric impurities .

- 2D NMR : HSQC and HMBC correlations map long-range couplings, resolving ambiguities in substituent placement .

How can computational modeling predict the biological activity of this compound as a potential agrochemical intermediate?

Advanced Research Focus

While avoiding commercial applications, academic studies can explore structure-activity relationships:

- Molecular Docking : Simulate interactions with herbicide targets (e.g., acetolactate synthase) using AutoDock Vina.

- QSAR Models : Relate substituent parameters (e.g., π-hydrophobicity, σ-Hammett) to herbicidal efficacy in analogs .

- Toxicity Prediction : Use software like ECOSAR to assess environmental impact, aligning with regulatory guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.